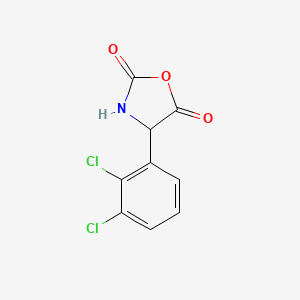
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is part of the oxazolidinedione family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a dichlorophenyl group attached to the oxazolidine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2,3-dichlorophenyl isocyanate with a glycolate in the presence of a tin (II) salt. The reaction is carried out at temperatures ranging from 0°C to 110°C. The product is then heated in the presence of an alcohol and a basic compound to precipitate the desired oxazolidinedione .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically filtered and purified through recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: It can be reduced to form oxazolidines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Oxazolidines
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3’,5’-Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione: Known for its antifungal properties.
2,5-Oxazolidinedione: Used as an intermediate in various chemical syntheses.
Uniqueness
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinediones. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H5Cl2NO3 |
|---|---|
Molekulargewicht |
246.04 g/mol |
IUPAC-Name |
4-(2,3-dichlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c10-5-3-1-2-4(6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI-Schlüssel |
NBHBOWAOICCNNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


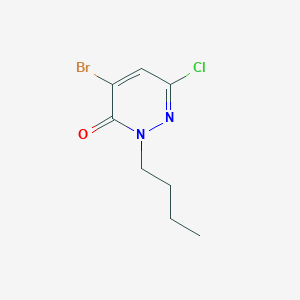

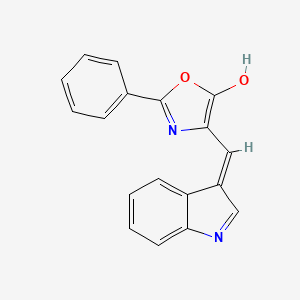


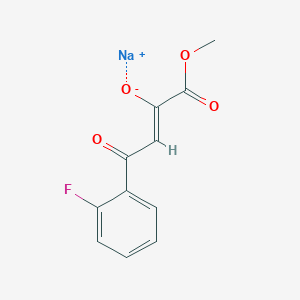

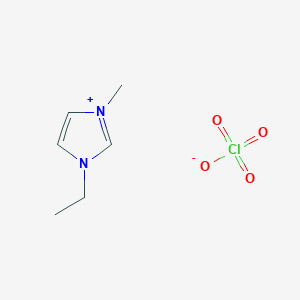
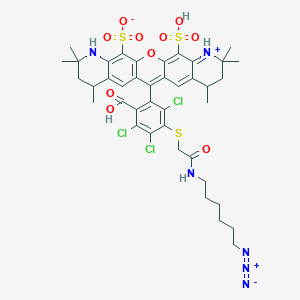


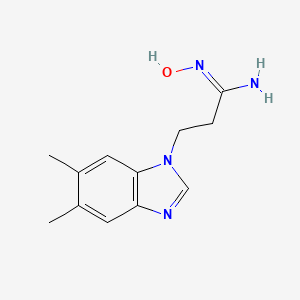
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)

